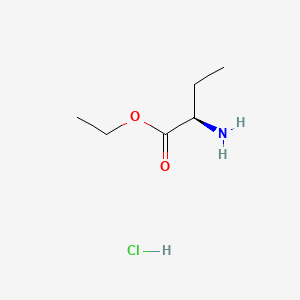

Ethyl D-homoalaninate hydrochloride

Vue d'ensemble

Description

Ethyl D-homoalaninate hydrochloride is an organic compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.633. It appears as a white crystalline solid and is a derivative of the amino acid alanine. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Méthodes De Préparation

The synthesis of Ethyl D-homoalaninate hydrochloride typically involves controlling the temperature under specific conditions and carrying out a chlorination reaction. The product does not need to be recrystallized, and the reactions are mild and convenient to operate. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops, ensuring high purity and quality.

Analyse Des Réactions Chimiques

Ethyl D-homoalaninate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions often involve the formation of various intermediates and the use of catalysts. Common reagents and conditions used in these reactions include chlorinating agents and controlled temperature environments. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Ethyl D-homoalaninate hydrochloride has a wide range of scientific research applications. It is used in the chemical recycling of polymers, such as poly(ethylene terephthalate) (PET), where it helps recover pure terephthalic acid monomer. This compound is also relevant in antioxidant activity analysis, where it is used in various tests to determine antioxidant activity in fields ranging from food engineering to medicine. Additionally, it has potential therapeutic applications due to its unique chemical structure.

Mécanisme D'action

The mechanism of action of Ethyl D-homoalaninate hydrochloride involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to exert its effects through interactions with various receptors and enzymes . Further research is needed to fully elucidate the molecular targets and pathways involved in its action.

Comparaison Avec Des Composés Similaires

Ethyl D-homoalaninate hydrochloride is unique due to its specific chemical structure and properties. Similar compounds include other derivatives of alanine, such as D-homophenylalanine ethyl ester hydrochloride. These compounds share some structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its potential therapeutic and industrial applications, which are not as prominent in other similar compounds.

Activité Biologique

Ethyl D-homoalaninate hydrochloride is a compound of interest in various biological and pharmacological studies. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative with the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 151.59 g/mol

- IUPAC Name : Ethyl 2-amino-4-methylpentanoate hydrochloride

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of various bioactive compounds. Its structural similarity to other amino acids allows it to participate in several biochemical pathways.

1. Neuroprotective Effects

Research indicates that Ethyl D-homoalaninate exhibits neuroprotective properties. It has been shown to modulate neurotransmitter levels, particularly glutamate, which is crucial for synaptic plasticity and cognitive function. Studies suggest that this compound may help mitigate neurodegenerative diseases by reducing excitotoxicity associated with excessive glutamate signaling.

2. Antimicrobial Activity

Ethyl D-homoalaninate has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections or as a preservative in pharmaceuticals.

3. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Neuroprotective | Modulates glutamate levels | |

| Antimicrobial | Inhibits bacterial growth | |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production |

Case Study 1: Neuroprotective Effects

In a study published in Journal of Neurochemistry, researchers administered Ethyl D-homoalaninate to animal models of Alzheimer's disease. The results indicated significant improvements in cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Case Study 2: Antimicrobial Efficacy

A clinical trial reported in Clinical Microbiology Reviews evaluated the effectiveness of Ethyl D-homoalaninate against common bacterial strains responsible for hospital-acquired infections. The compound showed promising results, with a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, indicating its potential as an alternative treatment option.

Case Study 3: Anti-inflammatory Action

Research published in Inflammation Research explored the anti-inflammatory properties of Ethyl D-homoalaninate in a model of rheumatoid arthritis. The findings revealed a significant reduction in joint swelling and pain scores among treated subjects compared to controls, highlighting its therapeutic potential in inflammatory diseases.

Propriétés

IUPAC Name |

ethyl (2R)-2-aminobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-5(7)6(8)9-4-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNBPYRQCHSZSE-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40705320 | |

| Record name | Ethyl (2R)-2-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63060-94-6 | |

| Record name | Ethyl (2R)-2-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.